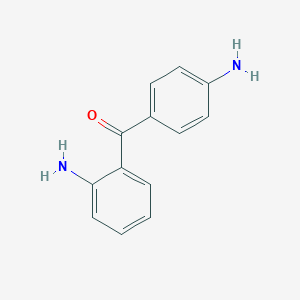

2,4'-Diaminobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYPPOFQZMCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933691 | |

| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14963-42-9 | |

| Record name | Benzophenone, 2,4'-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,4'-Diaminobenzophenone, a key chemical intermediate with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and notable applications.

Core Identification and Chemical Profile

Chemical Name: (2-aminophenyl)(4-aminophenyl)methanone CAS Number: 14963-42-9[1] Molecular Formula: C₁₃H₁₂N₂O[1] Molecular Weight: 212.25 g/mol [1]

Structural Representation:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Melting Point | 129-130 °C | [1] |

| Boiling Point (Predicted) | 464.7 ± 30.0 °C | [2] |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.26 ± 0.10 | [2] |

Synthesis and Purification

A common strategy involves the Friedel-Crafts acylation. However, the presence of the amino groups, which are activating and can coordinate with the Lewis acid catalyst, necessitates a protection strategy. A plausible synthetic route is outlined below:

Figure 2: A potential synthetic pathway for this compound.

Conceptual Synthesis Protocol:

-

Protection of Amino Groups: The amino groups of a suitable precursor would likely be protected, for example, as acetamides, to prevent side reactions during acylation.

-

Friedel-Crafts Acylation: The protected aniline derivative would then be acylated with a protected 2-aminobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Deprotection: The protecting groups on the amino functionalities would then be removed, typically by acid or base hydrolysis, to yield the final this compound.

Purification: Purification of the final product would likely involve column chromatography followed by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.

Spectroscopic and Analytical Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:

-

¹H NMR: The proton NMR spectrum would be complex due to the unsymmetrical nature of the molecule. It would show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by their positions relative to the amino and carbonyl groups. The protons of the two amino groups would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon would be expected to have a chemical shift in the range of 190-200 ppm.

-

FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 212.25. Fragmentation patterns would likely involve cleavage at the carbonyl group.

Applications in Drug Development: A Focus on Farnesyltransferase Inhibition

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]

A particularly promising area of application for diaminobenzophenones is in the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of several proteins, including the Ras protein, which is often implicated in cancer. By inhibiting this enzyme, the proper functioning of Ras can be disrupted, offering a potential therapeutic strategy.

Research has shown that compounds based on a 2,4-diaminobenzophenone scaffold have been investigated as farnesyltransferase inhibitors with potential applications as antimalarial drugs .[3] These inhibitors have demonstrated activity against the multi-drug resistant Plasmodium falciparum strain.[3] This highlights the potential of this compound and its derivatives as starting points for the design and synthesis of novel therapeutic agents targeting farnesyltransferase-dependent pathways.

Figure 3: Simplified schematic of Farnesyltransferase (FT) inhibition by a this compound-based inhibitor (FTI).

Safety and Handling

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult a comprehensive and specific Safety Data Sheet for this compound before handling.

Conclusion

This compound is a valuable, albeit less common, isomer within the diaminobenzophenone family. Its significance is underscored by the demonstrated potential of the diaminobenzophenone scaffold in medicinal chemistry, particularly as farnesyltransferase inhibitors. While a detailed experimental characterization of this specific isomer is not yet widely disseminated in the public domain, the foundational knowledge of its core properties and the biological activity of related compounds provide a strong impetus for further research and development. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

Khan, I., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(113), 111354-111379. [Link]

Sources

synthesis of 2,4'-diaminobenzophenone from anthranilic acid

An In-depth Technical Guide to the Synthesis of 2,4'-Diaminobenzophenone from Anthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a crucial intermediate in the pharmaceutical and specialty chemical industries. The synthesis commences from anthranilic acid and proceeds through a multi-step sequence involving amine protection, Friedel-Crafts acylation, and subsequent deprotection. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction and Strategic Overview

This compound is a valuable molecular scaffold used in the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically active agents. Its structure, featuring two reactive amino groups on separate phenyl rings bridged by a ketone, allows for diverse subsequent chemical modifications.

The synthesis from anthranilic acid presents a classic challenge in organic chemistry: executing a Friedel-Crafts acylation on an aromatic amine. A direct reaction between anthranilic acid and aniline is not feasible. The amino group of anthranilic acid, being a Lewis base, would irreversibly complex with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the acylation, rendering it inactive.[1][2] Similarly, the amino group of the aniline substrate would also be deactivated.

Therefore, a successful synthesis necessitates a protection-acylation-deprotection strategy. The amino group of anthranilic acid is first protected to prevent its interference with the catalyst. The protected anthranilic acid is then converted into a reactive acylating agent to perform the Friedel-Crafts reaction on an aniline substrate. The final step involves the removal of the protecting group to yield the target molecule.

Logical Synthesis Workflow

The chosen synthetic route is designed to maximize yield and minimize side-product formation by addressing the inherent reactivity challenges.

Caption: Overall 4-step synthesis pathway from anthranilic acid.

Mechanistic Insights and Rationale

Step 1: N-Protection of Anthranilic Acid

The primary objective of this step is to mask the nucleophilic and basic character of the 2-amino group. The p-toluenesulfonyl (tosyl) group is an ideal choice for this purpose. It is robust enough to withstand the strongly acidic conditions of the subsequent Friedel-Crafts reaction but can be cleaved under specific, harsh conditions at the end of the synthesis.[3]

The reaction proceeds by nucleophilic attack of the amino group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as sodium carbonate, is used to neutralize the HCl generated during the reaction, driving it to completion.

Step 2 & 3: Acyl Chloride Formation and Friedel-Crafts Acylation

To create a sufficiently reactive electrophile for the Friedel-Crafts reaction, the carboxylic acid of the N-tosylated anthranilic acid is converted to an acyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The core C-C bond formation occurs via the Friedel-Crafts acylation. The mechanism involves the following key stages:

-

Activation: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the N-tosylanthraniloyl chloride, forming a highly electrophilic acylium ion or a polarized complex.

-

Electrophilic Attack: The electron-rich aniline ring attacks the acylium ion. The amino group of aniline is a powerful ortho,para-director. The acylation occurs predominantly at the para-position (4'-position) due to reduced steric hindrance compared to the ortho-positions.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the acylated product, 2-(p-toluenesulfonylamido)-4'-aminobenzophenone.

Critical Consideration: Acridone Formation. A significant potential side reaction during the Friedel-Crafts step is the intramolecular cyclization of the product to form a 9(10H)-acridone derivative. This is promoted by high temperatures and prolonged reaction times.[1] Therefore, careful temperature control and portion-wise addition of the Lewis acid are crucial to manage the reaction's exothermicity and minimize this impurity.[1]

Step 4: N-Deprotection

The sulfonamide linkage is notoriously stable.[1] Its cleavage requires vigorous conditions, typically heating in concentrated sulfuric acid. The strong acid protonates the sulfonamide, facilitating the cleavage of the N-S bond to release the free amine and regenerate the tosyl moiety as toluenesulfonic acid.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of N-(p-toluenesulfonyl)anthranilic acid

-

Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 500 mL of water and 88 g (0.83 mol) of anhydrous sodium carbonate.

-

Dissolution: Warm the mixture to approximately 60-70°C while stirring. Add 50 g (0.36 mol) of anthranilic acid in portions to achieve complete dissolution.

-

Tosylation: Cool the solution to 60°C. Add 83 g (0.43 mol) of p-toluenesulfonyl chloride in small portions over 20-30 minutes, ensuring the temperature is maintained between 60-70°C.

-

Reaction Completion: After the addition is complete, continue stirring at 60-70°C for an additional 30 minutes.

-

Isolation: Cool the reaction mixture to room temperature. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is ~2, which will precipitate the product.

-

Purification: Filter the white precipitate, wash it thoroughly with cold water, and dry it under vacuum. The expected yield is approximately 95-100 g (90-95%).

Protocol 2: Synthesis of this compound

This protocol combines the acyl chloride formation, Friedel-Crafts acylation, and deprotection steps.

A. Friedel-Crafts Acylation

-

Setup: In a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser with a gas outlet (to vent HCl), and an addition funnel, suspend 73 g (0.25 mol) of dry N-(p-toluenesulfonyl)anthranilic acid in 750 mL of dry benzene (or a less toxic alternative like chlorobenzene).

-

Acyl Chloride Formation: Add 58 g (0.28 mol) of phosphorus pentachloride (PCl₅) to the suspension. Heat the mixture to 50°C and stir for 30 minutes until a clear, slightly murky solution is formed.

-

Catalyst Addition: Cool the mixture to 0-5°C using an ice-salt bath. Add 150 g (1.12 mol) of anhydrous aluminum chloride (AlCl₃) in small portions over 1 hour, maintaining the low temperature to control the exothermic reaction.

-

Aniline Addition: While maintaining the temperature below 10°C, add a solution of 24 g (0.26 mol) of aniline dissolved in 100 mL of dry benzene dropwise from the addition funnel over 1 hour.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C. Maintain this temperature with stirring for 4 hours. Monitor reaction progress via TLC.

-

Quenching: Cool the dark reaction mixture to room temperature. In a separate large flask (5 L), prepare a mixture of 1 kg of crushed ice and 100 mL of concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Workup: Separate the organic (benzene) layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude 2-(p-toluenesulfonylamido)-4'-aminobenzophenone.

B. Deprotection

-

Acid Hydrolysis: To the crude product from the previous step, add 250 mL of concentrated sulfuric acid. Heat the mixture to 90-100°C and maintain for 2 hours.[1]

-

Precipitation: Cool the solution to room temperature and carefully pour it into 1 L of an ice-water mixture with stirring.

-

Neutralization & Isolation: Neutralize the acidic solution with a 20% sodium hydroxide solution until the pH is basic. This will precipitate the final product as a yellow solid.[1]

-

Purification: Filter the yellow precipitate, wash it thoroughly with water to remove salts, and dry it. Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification. The expected yield of this compound is 30-35 g (56-66% over two steps).

Quantitative Data and Process Parameters

| Step | Key Reagents | Molar Ratio (to Anthranilic Acid) | Temp (°C) | Time (h) | Expected Yield |

| 1. Protection | Anthranilic Acid, TsCl, Na₂CO₃ | 1 : 1.2 : 2.3 | 60-70 | 1 | 90-95% |

| 2. Acylation | N-Tosyl-anthranilic acid, PCl₅, Aniline, AlCl₃ | 1 : 1.1 : 1.05 : 4.5 | 0-60 | 5 | 56-66% (for 2 steps) |

| 3. Deprotection | Acylation Product, Conc. H₂SO₄ | - | 90-100 | 2 |

Experimental Workflow Visualization

Caption: Step-by-step experimental and purification workflow.

References

-

Organic Syntheses. (n.d.). 2-aminobenzophenone. Organic Syntheses. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

- Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.

-

Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Quora. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2,4'-Diaminobenzophenone

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2,4'-Diaminobenzophenone (IUPAC Name: (2-aminophenyl)(4-aminophenyl)methanone). As a specialized benzophenone isomer, its precise structural characterization is essential for applications in materials science, polymer chemistry, and as a pharmaceutical intermediate. It is important to note that while extensive experimental data exists for the more common 4,4'- isomer, detailed, publicly accessible spectra for the 2,4'- isomer are scarce. This document, therefore, leverages foundational spectroscopic principles and predictive methodologies to establish a reliable analytical framework for researchers. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the scientific rationale behind the expected spectral features.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . The structure features a central ketone carbonyl group bridging two aminophenyl rings, with the amino substituents located at the 2- and 4'- positions. This asymmetric substitution pattern is the primary determinant of its unique spectroscopic fingerprint, distinguishing it from its symmetrical isomers. The amino groups, being strong electron-donating groups (EDGs), and the carbonyl, an electron-withdrawing group (EWG), create distinct electronic environments in each aromatic ring, which are directly observable in NMR spectroscopy.

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering Scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, based on established substituent chemical shift effects.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all eight aromatic protons chemically distinct. The electron-donating amino groups will shield the protons on their respective rings, shifting them upfield (to lower ppm values) compared to unsubstituted benzene (7.34 ppm).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.4 - 7.6 | d | 2H | H-2', H-6' | Ortho to carbonyl (EWG), deshielded. |

| ~7.2 - 7.3 | t | 1H | H-4 | Para to amino (EDG) and ortho to carbonyl. |

| ~6.8 - 7.0 | d | 1H | H-6 | Ortho to amino (EDG) and ortho to C-1. |

| ~6.6 - 6.8 | d | 2H | H-3', H-5' | Ortho to amino (EDG), strongly shielded. |

| ~6.5 - 6.7 | t | 1H | H-5 | Meta to amino (EDG) and meta to carbonyl. |

| ~6.4 - 6.6 | d | 1H | H-3 | Ortho to amino (EDG), strongly shielded. |

| ~6.0 (broad s) | s | 2H | NH₂ (4'-) | Broad signal due to quadrupolar relaxation and exchange. |

| ~5.8 (broad s) | s | 2H | NH₂ (2-) | Broad signal, potentially further upfield due to intramolecular effects. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom. The carbonyl carbon will be the most deshielded (highest ppm), while carbons directly attached to the nitrogen atoms will be significantly shielded.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195.0 | C7 (C=O) | Ketone carbonyl, highly deshielded. |

| ~152.0 | C-4' | Attached to NH₂, strongly shielded by resonance. |

| ~150.0 | C-2 | Attached to NH₂, strongly shielded by resonance. |

| ~132.5 | C-2', C-6' | Ortho to carbonyl, deshielded. |

| ~131.0 | C-4 | Aromatic CH, influenced by adjacent groups. |

| ~130.0 | C-6 | Aromatic CH, influenced by adjacent groups. |

| ~128.0 | C-1' | Quaternary carbon attached to carbonyl. |

| ~122.0 | C-1 | Quaternary carbon, shielded by ortho amino group. |

| ~117.0 | C-5 | Aromatic CH, shielded by EDG. |

| ~115.0 | C-3 | Aromatic CH, shielded by EDG. |

| ~113.0 | C-3', C-5' | Ortho to NH₂, strongly shielded by resonance. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the amino groups and the C=O bond of the ketone.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1640 | C=O stretching | Ketone (Aryl-C=O) |

| 1620 - 1580 | N-H bending (scissoring) & C=C stretching | Amine & Aromatic Ring |

| 1550 - 1450 | C=C stretching | Aromatic Ring |

| 1330 - 1250 | C-N stretching | Aryl Amine |

| 850 - 810 | C-H out-of-plane bending | 1,4-disubstituted (para) ring |

| 800 - 750 | C-H out-of-plane bending | 1,2-disubstituted (ortho) ring |

Causality: The carbonyl (C=O) stretch is expected at a lower wavenumber (~1640 cm⁻¹) than a typical aryl ketone (~1690 cm⁻¹) due to the resonance donation from the para-amino group on the 4'-ring, which reduces the double-bond character of the carbonyl. The two primary amine groups will each show two distinct N-H stretching bands (symmetric and asymmetric), which may overlap.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 212 , corresponding to the molecular weight of the compound (C₁₃H₁₂N₂O). An M+1 peak of significant relative abundance (~14%) is also expected due to the natural abundance of ¹³C.

-

Major Fragmentation: Under electron ionization, the primary fragmentation pathway is alpha-cleavage adjacent to the carbonyl group.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Ion |

|---|---|

| 212 | [C₁₃H₁₂N₂O]⁺• (Molecular Ion) |

| 120 | [H₂N-C₆H₄-C≡O]⁺ (4-aminobenzoyl cation) |

| 92 | [H₂N-C₆H₄]⁺ (from loss of CO from m/z 120) |

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Inject 1 µL of the solution into a split/splitless injector heated to ~280 °C.

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).

-

Oven Program: Ramp the oven temperature, for example, from 100 °C to 300 °C at a rate of 15 °C/min to ensure volatilization and elution of the analyte.

-

-

MS Detection (EI):

-

Ion Source: Use a standard electron ionization (EI) source at 70 eV.

-

Analyzer: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

-

References

This section would typically contain citations to experimental data. As none were found, it lists authoritative sources on general spectroscopic principles.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

A Technical Guide to the Solubility of 2,4'-Diaminobenzophenone for Laboratory Applications

This guide provides a comprehensive analysis of the solubility characteristics of 2,4'-Diaminobenzophenone (DABP), a crucial parameter for its application in research, drug development, and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a foundational theoretical framework, qualitative solubility inferences based on structural analogues, and a detailed, field-proven experimental protocol for accurate solubility determination in any common laboratory solvent.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[1][2] this compound (C₁₃H₁₂N₂O) possesses a complex molecular architecture that dictates its interaction with various solvents.

-

Core Structure: The molecule is built on a benzophenone backbone, which is largely nonpolar and hydrophobic. The parent compound, benzophenone, is practically insoluble in water but soluble in organic solvents like ethanol, acetone, ether, and benzene.[3][4]

-

Functional Groups: The key to its solubility behavior lies in the two primary amine (-NH₂) groups located on the phenyl rings. These groups introduce polarity and the capacity for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.

-

Positional Isomerism: The ortho (2-position) and para (4'-position) substitution pattern of the amine groups creates an asymmetric distribution of polarity. This asymmetry can influence crystal lattice energy and, consequently, the energy required to solvate the molecule.

Based on these features, it can be predicted that this compound will exhibit poor solubility in water and nonpolar solvents like hexane. Its solubility is expected to be most favorable in polar aprotic solvents that can disrupt the intermolecular hydrogen bonding of the solid DABP and in polar protic solvents that can engage in hydrogen bonding.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative profile can be inferred from data on structurally similar compounds and general principles. For instance, related compounds like 3,4-Diaminobenzophenone are described as having moderate solubility in organic solvents and limited solubility in water.[5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | Insoluble | The large, nonpolar benzophenone core dominates, overcoming the hydrogen bonding potential of the two amino groups. |

| Methanol (CH₃OH), Ethanol (C₂H₅OH) | Sparingly to Moderately Soluble | The solvent's ability to hydrogen bond can solvate the amine groups, but the nonpolar backbone limits high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar amine groups and the aromatic backbone. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar but less effective at hydrogen bonding than DMSO or DMF, resulting in moderate solvating power. | |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The high polarity of the diaminobenzophenone structure is incompatible with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Sparingly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic system, but lack hydrogen bonding capability. |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, an empirical determination is necessary. The following protocol describes the robust and widely accepted equilibrium shake-flask method. This method ensures the solution has reached saturation, providing a trustworthy and reproducible solubility value.

Step-by-Step Methodology

-

Preparation of Supersaturated Mixture:

-

Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved to be clearly visible after equilibration.

-

-

Equilibration:

-

Place the sealed vial in an isothermal environment, such as a shaker bath or stirring plate, set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete saturation. Causality Insight: This extended period is critical to overcome kinetic barriers to dissolution, ensuring the measured concentration represents the true thermodynamic solubility limit.

-

-

Phase Separation:

-

Remove the vial from agitation and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, use either centrifugation or filtration.

-

Centrifugation: Centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant. Trustworthiness Check: Pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate. This prevents the filter from adsorbing the solute and artificially lowering the measured concentration.

-

-

-

Quantification of Solute:

-

Carefully extract a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of this compound:

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of DABP is expected to increase with rising temperature.[6] For any reported solubility value, the corresponding temperature must be specified.

-

pH: The two amine groups on the DABP molecule are basic. In acidic aqueous solutions, these groups can be protonated to form ammonium salts. This ionization dramatically increases polarity and, consequently, solubility in water. Therefore, the solubility of DABP in aqueous buffers will be highly pH-dependent.

-

Purity of Compound and Solvent: Impurities in either the solid DABP or the solvent can affect the measured solubility. The presence of highly soluble impurities can lead to an overestimation, while less soluble impurities can have the opposite effect.

Conclusion

While direct quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is characterized as a polar molecule, sparingly soluble in polar protic solvents, and likely highly soluble in polar aprotic solvents like DMSO and DMF, with poor solubility in water and nonpolar media. For any application requiring precise solubility values, the empirical determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for researchers to generate this critical data, ensuring the accuracy and success of their experimental work.

References

-

O'Connell, J. P., & Haile, J. M. (2005). Thermodynamics: Fundamentals for Applications. Cambridge University Press. [Link]

-

University of California, Davis. (n.d.). Experiment 1: Determination of Solubility. Chem 118A Laboratory Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Summary for CID 3102. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Benzophenone. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. CAS 39070-63-8: 3,4-Diaminobenzophenone | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape of Diaminobenzophenones

The study of diaminobenzophenones reveals a fascinating landscape of isomeric diversity, with each positional isomer exhibiting unique chemical characteristics and applications. While isomers such as 3,4'- and 4,4'-diaminobenzophenone are well-documented and widely utilized as precursors in the synthesis of polymers and pharmaceuticals, the 2,4'-isomer, (2-aminophenyl)(4-aminophenyl)methanone, remains a less-explored entity in the scientific literature. This guide endeavors to provide a comprehensive technical overview of 2,4'-diaminobenzophenone, acknowledging the limited specific data and supplementing it with reasoned theoretical pathways and comparative analysis with its better-known isomers. Our objective is to equip researchers with a foundational understanding and practical insights into this intriguing molecule.

Section 1: Physicochemical and Structural Characteristics

This compound is an organic compound with the chemical formula C₁₃H₁₂N₂O. Structurally, it is a diaryl ketone featuring two amino groups substituted on the two phenyl rings at the 2- and 4'-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14963-42-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂N₂O | [5] |

| Molecular Weight | 212.25 g/mol | --- |

| Melting Point | 129-130 °C | --- |

| Boiling Point | 464.7 °C (Predicted) | [5] |

| Flash Point | 464.7 °C (Predicted) | [5] |

Section 2: Synthesis Methodologies - A Theoretical and Comparative Approach

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically envisioned through a two-step process, beginning with the acylation of a suitably substituted benzene derivative, followed by the reduction of nitro intermediates.

Step 1: Friedel-Crafts Acylation

The initial step would involve the Friedel-Crafts acylation of nitrobenzene with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction would yield 2,4'-dinitrobenzophenone. The choice of a nitro-substituted acyl chloride and a nitro-substituted benzene ring is strategic to direct the acylation to the desired positions and to introduce the precursors for the amino groups.

Step 2: Reduction of Dinitrobenzophenone

The subsequent step involves the reduction of the two nitro groups in 2,4'-dinitrobenzophenone to amino groups. This transformation can be effectively achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid.

Diagram 1: Proposed Synthesis of this compound

Sources

2,4'-Diaminobenzophenone safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,4'-Diaminobenzophenone for Laboratory Professionals

Introduction to this compound

This compound is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[1] Its molecular structure, featuring a benzophenone core with two amino groups, imparts a reactivity that is valuable in various chemical syntheses. However, as with many aromatic amines, this reactivity also presents potential health and safety concerns that necessitate rigorous handling protocols.[1][2] This guide outlines the known and potential hazards associated with this compound and provides detailed procedures for its safe management in a laboratory setting.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, information from its Safety Data Sheet (SDS) and studies on structurally related compounds, such as other aromatic amines and benzophenone derivatives, allows for a thorough hazard assessment.

Known Hazards

According to available safety data sheets, this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

| Hazard Classification | Description |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Potential Long-Term and Severe Health Effects

Aromatic amines as a class are associated with more severe health risks, including carcinogenicity and mutagenicity.[1][2] While specific long-term toxicity studies on this compound are limited, the precautionary principle dictates that it should be handled as a substance with potential for such effects until proven otherwise.

-

Carcinogenicity: Studies on other benzophenone compounds have shown some evidence of carcinogenic activity in animal models.[5][6] For instance, benzophenone itself has been linked to increased incidences of kidney and liver tumors in rodents.[5][6]

-

Genotoxicity & Mutagenicity: The genotoxic potential of this compound has not been extensively studied. However, related compounds like 2,4-diaminophenol dihydrochloride have shown mutagenic properties in the Ames test.[7] The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[8]

-

Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of this compound. Studies on other benzophenone derivatives have suggested potential reproductive effects, highlighting the need for caution.[9]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound commences. This involves evaluating the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.

Risk Assessment Workflow

Experimental Protocol for a Small Spill Cleanup:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator. [10]3. Containment: Gently cover the spilled powder with a chemical spill absorbent powder, working from the outside in to minimize dust generation. [11]4. Absorption: For any liquid solution, use absorbent pads to soak up the material. [12]5. Collection: Carefully scoop the absorbed material into a labeled, sealable plastic bag or container for hazardous waste. [11]6. Decontamination: Wipe the spill area with a wet paper towel or a suitable decontamination solution. [13]Place all cleaning materials into the hazardous waste container.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

-

Hygiene: Remove PPE and wash hands thoroughly.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. [14]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its known and potential hazards, coupled with the consistent implementation of robust engineering controls, administrative protocols, and the correct use of personal protective equipment, is paramount for the protection of laboratory personnel. This guide provides a framework for the safe handling of this compound, which should be adapted to the specific requirements of individual laboratory procedures.

References

-

University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.

-

Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs.

-

Michigan State University College of Engineering. Standard Operating Procedure for a Chemical Spill.

-

University of British Columbia. Hazardous Drugs Spill Clean Up.

-

American Chemical Society. Guide for Chemical Spill Response.

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

SKC Ltd. TEST KIT Instructions Aromatic Amines.

-

Uline. Chemical Resistant Glove Guide.

-

Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.

-

Food and Agriculture Organization of the United Nations. 4.7 2,4-D (020) (T)**.

-

National Toxicology Program. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.

-

Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.

-

Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics.

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

Cosmetic Ingredient Review. 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.

-

PubMed. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.

-

XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals.

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.

-

Genes and Environment. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association.

-

University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.

-

University of California, Berkeley. OSHA Glove Selection Chart.

-

ResearchGate. Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.

-

Kerbl. Chemical resistant gloves.

-

National Toxicology Program. Carcinogenesis studies of benzophenone in rats and mice.

-

PubMed. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies).

-

PubMed. Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods.

-

PubMed. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone.

-

PubMed. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.

-

MDPI. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.

-

GOV.UK. HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.

-

IDEAS/RePEc. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.

-

PubMed. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures.

-

PubMed. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05.

-

Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test.

-

Sigma-Aldrich. 4,4'-Diaminobenzophenone 97 611-98-3.

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. international.skcinc.com [international.skcinc.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Carcinogenesis studies of benzophenone in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. egr.msu.edu [egr.msu.edu]

- 13. skcltd.com [skcltd.com]

- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Technical Guide to the Research Applications of 2,4'-Diaminobenzophenone: A Versatile Scaffold for Medicinal Chemistry and Polymer Science

Introduction: The Benzophenone Scaffold and the Untapped Potential of the 2,4'-Diamino Isomer

The benzophenone framework is a cornerstone in organic and medicinal chemistry, recognized for its prevalence in both natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet relatively underexplored derivative: 2,4'-diaminobenzophenone. While its isomers, particularly 4,4'-diaminobenzophenone, have been more extensively studied as monomers for high-performance polymers, the asymmetric this compound presents a unique chemical architecture. This asymmetry can be exploited to generate novel molecular entities with distinct properties, offering exciting opportunities in both materials science and drug discovery.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential research applications of this compound. We will delve into its prospective use as a key building block in the synthesis of advanced polyimides and as a foundational scaffold for the development of novel therapeutic agents. The methodologies presented herein are grounded in established chemical principles and aim to provide a solid framework for future research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and product development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 14963-42-9 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₃H₁₂N₂O | --- |

| Molecular Weight | 212.25 g/mol | --- |

| Appearance | Predicted to be a yellow to brown crystalline solid | Inferred from isomers |

| Melting Point | Not widely reported; predicted to be in the range of its isomers (e.g., 3,4'-isomer: 121-122 °C) | [2] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | --- |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the amino groups will likely appear as broad singlets, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display signals for the 13 carbon atoms. The carbonyl carbon will be the most downfield signal (typically >190 ppm). The aromatic carbons will appear in the range of 110-150 ppm.

-

IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹) and the C=O stretching of the ketone (around 1630-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 212.25.

Proposed Synthesis of this compound

A robust and scalable synthesis is the gateway to unlocking the potential of any chemical scaffold. While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established named reactions in organic chemistry, such as the Friedel-Crafts acylation. The following is a proposed multi-step synthesis.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2,4'-Diaminobenzophenone for Advanced Polyimide Synthesis

Introduction: The Strategic Advantage of Asymmetry in Polyimide Monomers

Polyimides are a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these materials are intricately linked to the molecular structure of their monomeric precursors: a dianhydride and a diamine. While symmetric diamines have been extensively studied, the use of unsymmetrical monomers, such as 2,4'-Diaminobenzophenone (2,4'-DABP), offers a unique avenue for tailoring polymer properties. The irregular, non-linear structure imparted by 2,4'-DABP disrupts chain packing, which can lead to enhanced solubility and modified thermal characteristics compared to its symmetric counterparts.[1][2]

This guide provides a comprehensive overview of the application of 2,4'-DABP in polyimide synthesis, detailing the scientific rationale, experimental protocols, and expected material properties. It is intended for researchers and professionals in materials science and drug development who are looking to explore novel polyimide structures with tailored performance profiles.

Causality of Monomer Choice: Why this compound?

The selection of 2,4'-DABP as a diamine monomer is a deliberate choice to introduce asymmetry into the polyimide backbone. This has several predictable consequences on the final polymer's properties:

-

Enhanced Solubility: The irregular structure resulting from the ortho and para linkages of the amine groups in 2,4'-DABP hinders the efficient packing of polymer chains. This reduction in intermolecular order often leads to improved solubility in organic solvents, a significant advantage for processing and fabrication of films and coatings.[1]

-

Modified Thermal Properties: The glass transition temperature (Tg) of a polyimide is a critical indicator of its operational temperature range. The isomeric position of the amino groups in the diamine has a pronounced effect on the Tg. Polyimides derived from para-substituted diamines generally exhibit the highest Tg due to their rigid and linear structures. In contrast, meta- and ortho-linkages, such as those introduced by 2,4'-DABP, can increase chain flexibility and alter the Tg. The presence of the electron-withdrawing carbonyl group in the benzophenone moiety also influences the polymer's thermal and thermo-oxidative stability.[1]

-

Tailorable Mechanical and Dielectric Properties: The disruption of chain packing can also influence the mechanical and dielectric properties of the resulting polyimide. While a high degree of order often correlates with high tensile strength and modulus, the enhanced processability of soluble polyimides derived from unsymmetrical diamines can lead to the formation of high-quality, defect-free films with excellent overall performance. Furthermore, the introduction of asymmetry can lower the dielectric constant by increasing free volume within the polymer matrix.[2]

Experimental Protocols: A Step-by-Step Guide to Synthesis

The synthesis of polyimides from 2,4'-DABP follows the well-established two-step polycondensation method. This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.

Protocol 1: Synthesis of Poly(amic acid) from 2,4'-DABP and Pyromellitic Dianhydride (PMDA)

This protocol details the synthesis of the poly(amic acid) precursor, the crucial first step in polyimide formation.

Materials:

-

This compound (2,4'-DABP) (M.W. 212.24 g/mol )

-

Pyromellitic dianhydride (PMDA) (M.W. 218.12 g/mol )

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, nitrogen inlet)

Procedure:

-

In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,4'-DABP (2.122 g, 10 mmol) in anhydrous DMAc (40 mL).

-

Stir the mixture at room temperature under a slow stream of nitrogen until the diamine has completely dissolved.

-

Gradually add solid PMDA (2.181 g, 10 mmol) to the diamine solution over 30 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

The resulting viscous poly(amic acid) solution can be stored under refrigeration for short periods before proceeding to the imidization step.

Workflow for Poly(amic acid) Synthesis

Caption: Workflow for the synthesis of poly(amic acid).

Protocol 2: Imidization of Poly(amic acid) to Polyimide

This protocol describes two common methods for converting the poly(amic acid) precursor into the final polyimide: thermal imidization and chemical imidization.

Method A: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

-

Place the coated glass plate in a vacuum oven and heat according to the following schedule:

-

80°C for 2 hours to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

300°C for 1 hour to ensure complete imidization.

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Method B: Chemical Imidization

-

To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride (4.08 g, 40 mmol) and pyridine (3.16 g, 40 mmol) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours.

-

After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

-

Collect the solid polyimide by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.

Imidization Workflow

Sources

Application Note: A Validated Protocol for the Synthesis of 2,4'-Diaminobenzophenone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 2,4'-Diaminobenzophenone, a crucial intermediate in the development of pharmaceuticals and advanced polymers. The synthesis is achieved through a robust two-step process: an initial Friedel-Crafts acylation followed by a chemical reduction. We detail the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Scientific Rationale

This compound is a key structural motif in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of high-performance polymers and are investigated for various pharmacological activities. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1][2]

However, a direct Friedel-Crafts acylation involving two aromatic amines presents a significant chemical challenge. The lone pair of electrons on the nitrogen atom of an amine makes it a Lewis base. This basicity leads to a non-productive reaction with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), forming a stable complex. This complex deactivates the aromatic ring towards the desired electrophilic substitution.[3]

To circumvent this, our protocol employs a strategic approach:

-

Friedel-Crafts Acylation: We utilize aniline and 2-nitrobenzoyl chloride as starting materials. The amino group on aniline is a powerful activating group that directs the acylation, while the nitro group on the benzoyl chloride serves as a masked amino group, which does not interfere with the Lewis acid catalyst.[4]

-

Nitro Group Reduction: The resulting intermediate, 4'-Amino-2-nitrobenzophenone, is then subjected to a chemical reduction to convert the nitro group into the second desired amino group, yielding the final product.

This methodology not only bypasses the inherent limitations of acylating anilines directly but also serves as an excellent case study in strategic functional group manipulation in complex organic synthesis.

Overall Synthetic Workflow

The synthesis proceeds in two distinct experimental stages, as illustrated in the workflow diagram below.

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of 4'-Amino-2-nitrobenzophenone

This stage involves the electrophilic aromatic substitution of aniline with an acylium ion generated from 2-nitrobenzoyl chloride and aluminum chloride.

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |

| Aniline | 93.13 | 0.050 | 1.0 | 4.66 g (4.57 mL) |

| 2-Nitrobenzoyl chloride | 185.56 | 0.050 | 1.0 | 9.28 g |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.125 | 2.5 | 16.67 g |

| Anhydrous Dichloromethane (DCM) | - | - | - | 150 mL |

| Crushed Ice | - | - | - | ~300 g |

| Concentrated Hydrochloric Acid (HCl) | - | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |

| Brine (Saturated NaCl) | - | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to maintain anhydrous conditions.[5]

-

Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (16.67 g). Cool the resulting suspension to 0-5 °C using an ice-water bath. Causality: Adding the Lewis acid to the solvent first and cooling the mixture prepares the catalyst for the reaction and helps control the initial exothermic complex formation with the acyl chloride.

-

Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (9.28 g) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the bright yellow-orange acylium ion complex should be visible.

-

Aniline Addition: After the complete addition of the acyl chloride, dissolve aniline (4.57 mL) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

-

Work-up and Quenching: Cool the reaction flask back down in an ice bath. Carefully and slowly pour the reaction mixture into a 1 L beaker containing ~300 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the dark-colored complex fully decomposes.[6] Causality: This hydrolyzes the aluminum complexes and protonates the product, moving it into the aqueous phase while also separating it from unreacted starting materials.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.

-

Neutralization and Isolation: Combine all organic layers. The product at this stage may be complexed. To isolate the neutral product, wash the combined organic layers with water, followed by a careful wash with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4'-Amino-2-nitrobenzophenone, which can be used directly in the next step or purified further.

Part B: Synthesis of this compound

This stage reduces the nitro group of the intermediate to an amine using tin(II) chloride, a classic method for this transformation.

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |

| 4'-Amino-2-nitrobenzophenone (Crude) | 242.23 | ~0.050 | 1.0 | From Part A |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 0.175 | 3.5 | 39.5 g |

| Ethanol | - | - | - | 200 mL |

| Concentrated Hydrochloric Acid (HCl) | - | - | - | 10 mL |

| Sodium Hydroxide (NaOH) Solution (5 M) | - | - | - | As needed (~200-300 mL) |

| Ethyl Acetate | - | - | - | 3 x 100 mL |

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 4'-Amino-2-nitrobenzophenone from Part A in ethanol (200 mL). Add the tin(II) chloride dihydrate (39.5 g) and concentrated HCl (10 mL).

-

Reduction Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator. To the remaining slurry, add ~100 mL of water and cool the mixture in an ice bath. Slowly and carefully add 5 M sodium hydroxide solution with vigorous stirring to neutralize the acid and precipitate the tin salts. The pH should be adjusted to >10. Causality: Basification is critical to deprotonate the amine product, making it insoluble in water and extractable into an organic solvent, while the tin forms insoluble hydroxides.

-

Extraction: Filter the mixture through a pad of celite to remove the tin hydroxides, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.[7]

-

Expected Yield: 60-75% over two steps.

-

Appearance: Yellow to light brown crystalline solid.

-

Melting Point: Characterize the purified product by measuring its melting point and comparing it to literature values.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mechanistic Insight: The Friedel-Crafts Acylation

The core of this synthesis is the electrophilic aromatic substitution (EAS) mechanism of the Friedel-Crafts acylation.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

The Lewis acid, AlCl₃, abstracts the chloride from the acyl chloride to form a resonance-stabilized acylium ion.[8] This potent electrophile is then attacked by the electron-rich aniline ring (acting as a nucleophile) to form an arenium ion intermediate (sigma complex). A proton is subsequently lost to restore aromaticity, yielding the ketone product, which remains complexed to the AlCl₃ catalyst until the aqueous work-up.

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood, wear appropriate PPE, and work quickly in a dry environment.[2][5]

-

Acyl Chlorides & Solvents: 2-Nitrobenzoyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. All handling must be performed in a well-ventilated fume hood.

-

Acids and Bases: Concentrated HCl and 5 M NaOH are highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

-

General: Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this protocol.

References

-

University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PrepChem.com. Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Quora. Is the Friedel-Crafts acylation of aniline difficult?. [Link]

-

Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

Organic Syntheses. 2-aminobenzophenone. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

- Google Patents. Process for the preparation of substituted 2-amino-benzophenones.

- Google Patents.

-

Asian Journal of Organic & Medicinal Chemistry. A Review on Synthesis and Biological Activity of 2-Aminobenzophenones. [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

Organic Preparations and Procedures International. An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. [Link]

- Google Patents. Synthetic method of 3, 4-diamino-benzophenone.

- Google Patents. Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

- Google Patents.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 2,4'-Diaminobenzophenone Derivatives in Medicinal Chemistry

Introduction: The Emergence of 2,4'-Diaminobenzophenone Derivatives as Potent Antimitotic Agents

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1] Within this class, derivatives of this compound have garnered significant attention as promising anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization.[2] This mode of action is shared with clinically successful anticancer drugs like paclitaxel and the vinca alkaloids.[3]

These compounds act as antimitotic agents, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis, or programmed cell death.[2] This targeted approach on a fundamental process of rapidly dividing cancer cells makes the this compound scaffold a highly attractive starting point for the development of novel cancer therapeutics.

This guide provides a comprehensive overview of the synthesis and biological evaluation of a representative this compound derivative, (2-amino-5-chlorophenyl)(4'-methoxyphenyl)methanone, which has demonstrated potent antimitotic and tubulin polymerization inhibitory activity.[2] Detailed, field-proven protocols for its synthesis, and subsequent in vitro evaluation are presented to enable researchers to explore the potential of this promising class of compounds.

Chemical Synthesis Workflow

The synthesis of the target this compound derivative is a multi-step process that begins with readily available starting materials. The following diagram illustrates the general synthetic workflow.

Caption: Synthetic route for a representative this compound derivative.

Protocol 1: Synthesis of (2-Amino-5-chlorophenyl)(4'-methoxyphenyl)methanone

This protocol details the synthesis of a representative this compound derivative, a potent inhibitor of tubulin polymerization.

Materials and Equipment:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anisole

-

Aluminum chloride (AlCl₃)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride

-

In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-